1,1'-Binaphthalene

Descripción general

Descripción

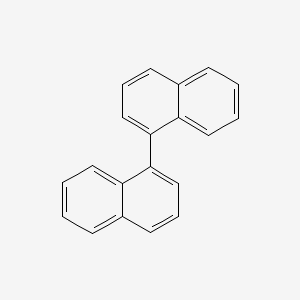

1,1’-Binaphthalene: is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is also known by other names such as 1,1’-Binaphthyl, α,α’-Dinaphthylene, and 1,1’-Dinaphthyl . It is a colorless solid that is used in various chemical applications, particularly in the field of asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods. One common method involves the oxidative coupling of 2-naphthol using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under specific conditions . Another method involves the electrochemical synthesis of 1,1’-binaphthalene-2,2’-diamine derivatives via transition-metal-free oxidative homocoupling .

Industrial Production Methods: In industrial settings, the synthesis of 1,1’-Binaphthalene often involves the use of green chemistry approaches to minimize environmental impact. For example, the oxidative coupling of 2-naphthol using copper-montmorillonite as a catalyst has been explored as a more environmentally friendly method compared to traditional methods that use large volumes of organic solvents .

Análisis De Reacciones Químicas

Oxidative Coupling Reactions

1,1'-Binaphthalene derivatives are synthesized via oxidative coupling, offering pathways to chiral ligands and macrocycles.

Key Methods:

-

Electrochemical Oxidative Coupling :

Anodic dehydrogenative coupling of 2-naphthylamines under electrochemical conditions yields this compound-2,2'-diamine (BINAM) derivatives. This green method achieves high yields (up to 90%) using electricity instead of traditional oxidants . -

Radical-Based Coupling (SRN1 Mechanism) :

Irradiation of 1-iodo-2-methoxynaphthalene with 2-naphthol anions in liquid ammonia or DMSO produces 2'-methoxy-1,1'-binaphthalenyl-2-ol in 52% yield. Steric hindrance from substituents (e.g., methoxy groups) moderately reduces yields .

Cross-Coupling Reactions

Transition-metal-catalyzed cross-couplings enable functionalization of this compound frameworks.

Substitution Reactions

Electrophilic substitution introduces functional groups to the naphthalene rings.

Halogenation and Nitration:

Halogenation with bromine or iodides and nitration with nitric acid occur preferentially at the 4- and 5-positions due to steric hindrance at the 2- and 2'-positions. Theoretical studies (B3LYP/6-31G(d,p)) indicate substituent size critically influences reaction pathways .

Phosphorylation:

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a chiral ligand for asymmetric catalysis, is synthesized via phosphorylation of this compound. This derivative is pivotal in enantioselective hydrogenation and Suzuki-Miyaura couplings .

Racemization and Optical Stability

The axial chirality of this compound derivatives makes them prone to racemization, with barriers influenced by substituent size and position.

Key Findings:

-

Unsubstituted this compound :

Racemization occurs via a C_i-symmetric transition state with a barrier of 23.0 kcal/mol (B3LYP/6-31G(d,p)) . -

2,2'-Substituted Derivatives :

Bulky groups (e.g., −OH in BINOL) raise barriers to ~40 kcal/mol, enhancing optical stability. Moving substituents to 6,6'-positions reduces steric repulsions, lowering barriers to ~25 kcal/mol . -

Biphenyl Analogs :

Removing peripheral naphthalene rings reduces racemization barriers to ≤11 kcal/mol, highlighting the stabilizing role of the binaphthyl system .

Case Study: BINAP in Asymmetric Hydrogenation

BINAP-Ru complexes catalyze the enantioselective hydrogenation of ketones, achieving >99% enantiomeric excess (ee) in pharmaceutical syntheses .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Electrochemical Coupling | CH₂Cl₂, CuCl₂, TEMPO, rt | 90% | Green, high efficiency |

| SRN1 Mechanism | Liquid NH₃/DMSO, irradiation | 52% | Radical-mediated, moderate steric tolerance |

| Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | 11–15% | Functional group versatility |

Aplicaciones Científicas De Investigación

Chiral Materials

Optical Activity and Polymerization

1,1'-Binaphthalene derivatives are extensively utilized in the synthesis of chiral materials. These include polymers, dendrimers, and macrocycles that exhibit optical activity. The unique structure of BN allows for the creation of novel chiral polymers which are essential in asymmetric synthesis and catalysis .

Case Study : A study highlighted the use of optically active 1,1'-binaphthyl molecules to develop chiral materials that enhance the performance of optical devices .

Catalysts in Organic Synthesis

Catalytic Applications

this compound is employed as a chiral ligand in various catalytic processes. It plays a crucial role in enantioselective hydrogenation and other asymmetric transformations. The presence of bulky substituents on the binaphthyl framework can significantly influence the selectivity and efficiency of these reactions .

Table 1: Catalytic Applications of this compound

Medicinal Chemistry

Biological Activity

Research indicates that this compound derivatives exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The structural features of BN allow for modifications that enhance its pharmacological profiles .

Case Study : A derivative known as 4,4'-Dianilino-1,1'-binaphthyl-5,5'-sulfonate (bis-ANS) has been studied for its chaperone-like activity, effectively inhibiting protein aggregation associated with several diseases .

Optical Devices

Applications in Optics

Due to its strong optical properties, this compound is also used in the development of optical devices such as lenses and films. Its derivatives can be engineered to improve light transmission and stability under varying environmental conditions .

Mecanismo De Acción

The mechanism of action of 1,1’-Binaphthalene and its derivatives often involves their role as chiral ligands in catalytic reactions. These compounds create a chiral environment around the metal center in the catalyst, which allows for the selective formation of one enantiomer over the other in asymmetric synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being transformed.

Comparación Con Compuestos Similares

1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another important chiral ligand used in various catalytic reactions.

Comparison: 1,1’-Binaphthalene is unique in its structure and properties compared to other similar compounds. While BINOL and BINAP are specifically designed for their roles as chiral ligands, 1,1’-Binaphthalene serves as a versatile building block for the synthesis of various derivatives with different functional groups. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

1,1'-Binaphthalene, a compound characterized by its unique structural properties, has garnered significant attention in the field of medicinal chemistry and materials science due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its applications in asymmetric synthesis, chiral recognition, and potential therapeutic uses.

Chemical Structure and Properties

This compound consists of two naphthalene units connected by a single bond, which allows for axial chirality. This chirality is crucial for its biological activity, particularly in enantioselective reactions and molecular recognition processes.

1. Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that certain binaphthalene derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the introduction of various functional groups at specific positions on the binaphthalene structure could enhance its cytotoxic effects against human cancer cell lines .

2. Enantioselective Catalysis

This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it a valuable component in the development of enantioselective catalysts. For instance, binaphthyl-based ligands have been employed in palladium-catalyzed reactions, leading to high enantiomeric excess in the synthesis of various pharmaceutical compounds .

3. Chiral Recognition

The chiral nature of this compound allows it to function effectively in chiral recognition applications. Studies have demonstrated that binaphthyl derivatives can selectively bind to certain enantiomers of substrates, making them useful in the development of optical sensors and separation technologies . The binding affinity and selectivity can be tuned by modifying substituents on the binaphthalene core.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a series of this compound derivatives against breast cancer cell lines. The results indicated that compounds with hydroxyl substitutions at the 2 and 2' positions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The mechanism was attributed to increased apoptosis via mitochondrial pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Unsubstituted BIN | 25 | N/A |

| 2-Hydroxy-BIN | 10 | Apoptosis |

| 2,2'-Dihydroxy-BIN | 5 | Apoptosis |

Case Study 2: Asymmetric Synthesis

In another study focusing on asymmetric synthesis, researchers utilized a binaphthyl-based ligand in a palladium-catalyzed reaction to synthesize chiral amines. The use of this ligand resulted in an enantiomeric excess of over 90%, showcasing the effectiveness of binaphthalene derivatives in promoting stereoselectivity .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Amination with BIN ligand | 85 | >90 |

| Coupling with BIN ligand | 78 | >92 |

Propiedades

IUPAC Name |

1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870671 | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-53-5, 11068-27-2 | |

| Record name | 1,1′-Binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1'-binaphthyl?

A1: The molecular formula of 1,1'-binaphthyl is C20H14. Its molecular weight is 254.32 g/mol.

Q2: How is the structure of 1,1'-binaphthyl confirmed?

A2: Several techniques are used to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. For example, NMR spectroscopy can distinguish between different hydrogen and carbon environments in the molecule, providing information about its connectivity and symmetry. []

Q3: What makes 1,1'-binaphthyl chiral?

A3: 1,1'-Binaphthyl exhibits atropisomerism, meaning the two naphthalene units are connected by a single bond, and the rotation around this bond is restricted due to steric hindrance. This restricted rotation results in two non-superimposable mirror images, known as enantiomers, leading to chirality. []

Q4: Is 1,1'-binaphthyl thermally stable?

A4: 1,1'-Binaphthyl exhibits good thermal stability. Studies have shown its ability to withstand temperatures up to 470°C, making it suitable for high-temperature reactions. []

Q5: How does the solubility of 1,1'-binaphthyl vary in different solvents?

A5: The solubility of 1,1'-binaphthyl is influenced by the solvent's polarity. It generally exhibits higher solubility in non-polar solvents like toluene and chloroform compared to polar solvents like water. [, ]

Q6: Does the structure of 1,1'-binaphthyl influence its crystallization behavior?

A6: Yes, the inherent chirality of 1,1'-binaphthyl significantly influences its crystallization. It crystallizes as a conglomerate, meaning separate crystals of each enantiomer are formed, rather than a racemic crystal containing both enantiomers. [, ]

Q7: Why is 1,1'-binaphthyl important in asymmetric catalysis?

A7: 1,1'-Binaphthyl serves as a versatile chiral scaffold for designing ligands used in asymmetric catalysis. Its rigid structure and the ability to introduce different substituents at specific positions allow for fine-tuning the steric and electronic properties of the ligand, influencing the catalyst's selectivity and reactivity. [, , ]

Q8: What are some notable derivatives of 1,1'-binaphthyl used in catalysis?

A8: Several derivatives have gained prominence, including:

- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Widely employed in various asymmetric reactions, including hydrogenation, isomerization, and coupling reactions. [, , ]

- BINOL (1,1'-Bi-2-naphthol): Utilized as a chiral auxiliary and as a starting material for synthesizing other chiral catalysts and ligands. [, , ]

- NOBIN (2-Amino-2'-hydroxy-1,1'-binaphthyl): A valuable ligand for asymmetric catalysis, particularly in reactions involving Lewis acid activation. [, ]

Q9: How does the choice of substituents on the 1,1'-binaphthyl backbone affect catalytic activity?

A9: The nature and position of substituents significantly influence the catalyst's performance. For instance, introducing electron-donating or withdrawing groups can alter the electronic properties of the metal center, thereby impacting reaction rates and selectivity. Additionally, bulky substituents can create steric hindrance, favoring specific enantiomers during the reaction. [, , ]

Q10: How is computational chemistry employed in studying 1,1'-binaphthyl and its derivatives?

A10: Computational techniques are instrumental in:- Predicting the three-dimensional structures of 1,1'-binaphthyl derivatives and their complexes with metals. This is particularly useful for understanding the spatial arrangements critical for catalytic activity. [, ]- Investigating the electronic properties of catalysts and their interactions with reactants. This helps rationalize the observed reactivity and selectivity in asymmetric reactions. []- Calculating transition states and reaction pathways, providing insights into reaction mechanisms. This allows researchers to optimize reaction conditions and design more efficient catalysts. []

Q11: How does modifying the dihedral angle between the naphthalene rings of 1,1'-binaphthyl influence its properties?

A11: The dihedral angle significantly impacts the chirality and, consequently, the catalytic properties of 1,1'-binaphthyl derivatives. Altering this angle can affect the steric environment around the catalytic center, leading to changes in enantioselectivity and reactivity. [, , ]

Q12: What is the impact of introducing different functional groups at the 2 and 2' positions of 1,1'-binaphthyl?

A12: Introducing different functional groups, such as phosphines, amines, or hydroxyls, at these positions allows for fine-tuning the ligand's steric and electronic properties. This, in turn, influences the coordination ability, reactivity, and selectivity of the resulting metal complexes. [, , ]

Q13: How stable are 1,1'-binaphthyl derivatives under different reaction conditions?

A13: The stability of 1,1'-binaphthyl derivatives depends on the specific substituents and the reaction environment. For instance, some derivatives may be sensitive to air or moisture, requiring handling under inert conditions. [, ]

Q14: What strategies can be employed to improve the stability of 1,1'-binaphthyl-based catalysts?

A14: Several approaches can enhance stability:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.